
Benzene-1,2-dicarbonyl difluoride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Benzenedicarbonyl difluoride can be synthesized through the fluorination of phthalic anhydride or phthaloyl chloride. The reaction typically involves the use of fluorinating agents such as sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the selective replacement of the carboxyl groups with fluorine atoms .
Industrial Production Methods
Industrial production of 1,2-benzenedicarbonyl difluoride follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced fluorination techniques can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactivity of fluorinating agents and the potential hazards associated with handling fluorine compounds .
Chemical Reactions Analysis
Types of Reactions
1,2-Benzenedicarbonyl difluoride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: In the presence of water, it can hydrolyze to form phthalic acid and hydrogen fluoride.
Reduction: It can be reduced to form phthalic acid derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Catalysts such as Lewis acids can facilitate the substitution reactions.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired product.
Major Products Formed
Phthalic Acid Derivatives: Substitution reactions can yield various phthalic acid derivatives.
Hydrolysis Products: Hydrolysis results in the formation of phthalic acid and hydrogen fluoride.
Scientific Research Applications
Benzene-1,2-dicarbonyl difluoride is a dicarbonyl compound with two carbonyl groups (C=O) at the 1 and 2 positions on a benzene ring, and two fluorine atoms attached to the carbonyl carbons. The presence of fluorine enhances its electrophilic character, making it a valuable intermediate in various organic synthesis applications.
Synthesis of this compound
While the search results do not provide specific synthesis methods for this compound, they do mention that it can be synthesized through several methods.
Applications in Organic Synthesis
This compound is primarily used in organic synthesis as an intermediate.
As a Building Block
- Reactant Versatility this compound can be used to synthesize more complex molecules and modify existing compounds for specific applications.
- Acrylamide Difluorination Research has shown that modified conditions using a catalyst can give rise to synthetically useful yields in the difluorination of acrylamides .
- N 1-alkylation of benzotriazoles B(C6F5)3- H2O can be used as the catalyst to achieve N 1-alkylation of benzotriazoles with 1,2-diketones .
Potential applications
- Medicinal Chemistry Due to its structural characteristics, Benzene-1,3-dicarbonyl difluoride may serve as a lead compound in drug development targeting specific biological processes.
Mechanism of Action
The mechanism of action of 1,2-benzenedicarbonyl difluoride involves its reactivity with nucleophiles and its ability to undergo hydrolysis. The fluorine atoms in the compound are highly electronegative, making the carbonyl carbon atoms more susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and applications .
Comparison with Similar Compounds
Similar Compounds
Phthalic Anhydride: A precursor in the synthesis of 1,2-benzenedicarbonyl difluoride.
Phthaloyl Chloride: Another precursor used in the synthesis.
Phthalic Acid: The hydrolysis product of 1,2-benzenedicarbonyl difluoride.
Uniqueness
1,2-Benzenedicarbonyl difluoride is unique due to its fluorine atoms, which impart distinct chemical properties compared to its non-fluorinated counterparts.
Properties
CAS No. |
445-69-2 |
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Molecular Formula |
C8H4F2O2 |
Molecular Weight |
170.11 g/mol |
IUPAC Name |
benzene-1,2-dicarbonyl fluoride |
InChI |
InChI=1S/C8H4F2O2/c9-7(11)5-3-1-2-4-6(5)8(10)12/h1-4H |
InChI Key |
OKZQOHHDISEJFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)F)C(=O)F |
Origin of Product |
United States |
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